molecular formula C13H15ClN2 B13703040 5-Chloro-3-(4-isopropylphenyl)-1-methyl-1H-pyrazole

5-Chloro-3-(4-isopropylphenyl)-1-methyl-1H-pyrazole

Cat. No.: B13703040
M. Wt: 234.72 g/mol
InChI Key: LEKPXQLRBZPQJO-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-isopropylphenyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the 5-position, an isopropylphenyl group at the 3-position, and a methyl group at the 1-position of the pyrazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-isopropylphenyl)-1-methyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is typically conducted at low temperatures to prevent over-chlorination.

    Substitution with Isopropylphenyl Group: The introduction of the isopropylphenyl group can be accomplished through a Friedel-Crafts alkylation reaction. This involves the reaction of the pyrazole with isopropylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-isopropylphenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. Oxidation typically occurs at the isopropyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyrazole ring or the isopropyl group.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically facilitated by the presence of a base or a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or a catalyst like palladium on carbon.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-(4-isopropylphenyl)-1-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.

    Industry: In industrial applications, the compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-isopropylphenyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The interaction can lead to the modulation of specific biochemical pathways, resulting in the desired therapeutic or biological effect. For example, the compound may inhibit the activity of a particular enzyme, leading to the suppression of a disease-related pathway.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrazole
  • 5-Chloro-3-(4-methylphenyl)-1-methyl-1H-pyrazole
  • 5-Chloro-3-(4-ethylphenyl)-1-methyl-1H-pyrazole

Comparison

Compared to similar compounds, 5-Chloro-3-(4-isopropylphenyl)-1-methyl-1H-pyrazole is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets. The chlorine atom at the 5-position also contributes to the compound’s unique chemical behavior, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

5-chloro-1-methyl-3-(4-propan-2-ylphenyl)pyrazole

InChI

InChI=1S/C13H15ClN2/c1-9(2)10-4-6-11(7-5-10)12-8-13(14)16(3)15-12/h4-9H,1-3H3

InChI Key

LEKPXQLRBZPQJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN(C(=C2)Cl)C

Origin of Product

United States

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